Tetrahydroxymethoxychalcone

Beschreibung

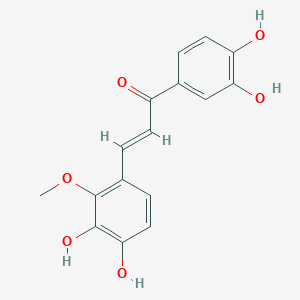

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(3,4-dihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-22-16-9(3-7-13(19)15(16)21)2-5-11(17)10-4-6-12(18)14(20)8-10/h2-8,18-21H,1H3/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICPGUILWBQAEY-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1O)O)C=CC(=O)C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1O)O)/C=C/C(=O)C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301140078 | |

| Record name | (2E)-3-(3,4-Dihydroxy-2-methoxyphenyl)-1-(3,4-dihydroxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301140078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,3',4,4'-Tetrahydroxy-2-methoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

197227-39-7 | |

| Record name | (2E)-3-(3,4-Dihydroxy-2-methoxyphenyl)-1-(3,4-dihydroxyphenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=197227-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(3,4-Dihydroxy-2-methoxyphenyl)-1-(3,4-dihydroxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301140078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4,4'-Tetrahydroxy-2-methoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196 °C | |

| Record name | 3,3',4,4'-Tetrahydroxy-2-methoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Novel Tetrahydroxymethoxychalcone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the synthesis and characterization of novel tetrahydroxymethoxychalcone derivatives. Chalcones, belonging to the flavonoid family, are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. The presence of hydroxyl and methoxy (B1213986) functional groups on the aromatic rings of the chalcone (B49325) scaffold plays a crucial role in modulating their therapeutic potential. This guide details the synthetic methodologies, characterization techniques, and potential biological applications of these promising compounds.

Synthesis of this compound Derivatives

The most common and efficient method for synthesizing chalcone derivatives is the Claisen-Schmidt condensation reaction.[1][2][3] This reaction involves the base- or acid-catalyzed condensation of an appropriately substituted acetophenone (B1666503) with a substituted benzaldehyde.[1][4] For the synthesis of a this compound derivative, a key strategy would involve the reaction of a tetrahydroxyacetophenone with a methoxybenzaldehyde, or a hydroxyacetophenone with a trihydroxy-methoxybenzaldehyde.

Experimental Protocol: Claisen-Schmidt Condensation

A representative experimental protocol for the synthesis of a this compound derivative is as follows:

-

Reactant Preparation: Equimolar amounts of a substituted tetrahydroxyacetophenone and a methoxybenzaldehyde are dissolved in a suitable solvent, such as ethanol (B145695) or methanol.[5]

-

Catalyst Addition: A catalytic amount of a base, typically a concentrated aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is added dropwise to the reaction mixture at room temperature.[1][5] Alternatively, an acid catalyst like HCl or BF3 can be used, although this generally results in lower yields.[1]

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for a specified period, typically ranging from a few hours to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[1]

-

Product Isolation: Upon completion, the reaction mixture is poured into crushed ice and acidified with a dilute acid, such as hydrochloric acid (HCl), to precipitate the crude chalcone derivative.[6]

-

Purification: The precipitated solid is filtered, washed with cold water until neutral, and then dried. Further purification is achieved by recrystallization from an appropriate solvent, such as ethanol, to yield the pure this compound derivative.[1]

The general workflow for the synthesis and characterization process is depicted in the following diagram:

Characterization of this compound Derivatives

The synthesized chalcone derivatives are characterized using various spectroscopic techniques to confirm their structure and purity.

Spectroscopic Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are essential for elucidating the molecular structure. The proton NMR spectrum typically shows characteristic signals for the α- and β-protons of the enone system, as well as signals for the aromatic protons and the hydroxyl and methoxy groups.[1][6] The carbon NMR spectrum provides information on the number and types of carbon atoms present in the molecule.[1][6]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the carbonyl (C=O) group of the enone system, the hydroxyl (O-H) groups, and the aromatic C-H bonds.[6]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the chalcone.

Physicochemical Characterization:

-

Melting Point: The melting point of the purified compound is determined to assess its purity. A sharp melting point range indicates a high degree of purity.[7]

-

Purity: The purity of the synthesized derivatives is typically confirmed by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[8]

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the synthesis and characterization of chalcone derivatives, based on literature reports for structurally similar compounds.

| Parameter | Typical Value/Range | Reference |

| Synthesis | ||

| Reaction Yield | 40% - 96% | [1][7] |

| Physicochemical Properties | ||

| Melting Point | 83 - 197 °C | [7][9] |

| 1H NMR (δ, ppm) | ||

| -OCH3 | 3.86 | [1] |

| Ar-H | 6.86 - 8.14 | [1] |

| H-α | 7.66 | [1] |

| H-β | 7.75 | [1] |

| -OH | 10.09 | [1] |

| 13C NMR (δ, ppm) | ||

| -OCH3 | 55.57 | [1] |

| Aromatic C | 113.99 - 163.04 | [1] |

| C-α | 118.44 | [1] |

| C-β | 143.70 | [1] |

| C=O | 187.28 | [1] |

Biological Activities and Potential Signaling Pathways

Chalcone derivatives have been reported to exhibit a wide range of biological activities. The presence of multiple hydroxyl groups and a methoxy group is anticipated to contribute significantly to their antioxidant and anticancer properties.

Antioxidant Activity

The antioxidant activity of chalcones is often attributed to their ability to scavenge free radicals. The hydroxyl groups on the aromatic rings can donate a hydrogen atom to free radicals, thereby neutralizing them. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity.[4][10]

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of chalcone derivatives against various cancer cell lines.[3][11][12][13] These compounds can induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit the proliferation of cancer cells.[11][12] The underlying mechanisms often involve the modulation of key signaling pathways. For instance, some chalcones have been shown to increase the intracellular levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis.[11]

A simplified representation of a potential signaling pathway for the anticancer activity of chalcones is shown below:

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of novel this compound derivatives. The Claisen-Schmidt condensation remains the most viable synthetic route, and a combination of spectroscopic techniques is crucial for structural elucidation and purity confirmation. The presence of multiple hydroxyl groups and a methoxy substituent is expected to confer potent biological activities, particularly antioxidant and anticancer effects. Further research into the specific mechanisms of action and structure-activity relationships of these compounds is warranted to fully realize their therapeutic potential in drug discovery and development.

References

- 1. scitepress.org [scitepress.org]

- 2. jchr.org [jchr.org]

- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization, and Docking Studies of Some New Chalcone Derivatives to Alleviate Skin Damage Due to UV Light - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. gsconlinepress.com [gsconlinepress.com]

- 11. Methoxychalcones as potential anticancer agents for colon cancer: Is membrane perturbing potency relevant? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chalcone Methoxy Derivatives Exhibit Antiproliferative and Proapoptotic Activity on Canine Lymphoma and Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Tetrahydroxymethoxychalcone Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, a class of natural compounds belonging to the flavonoid family, have garnered significant attention in medicinal chemistry due to their wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Tetrahydroxymethoxychalcones, a specific subgroup of these compounds, are of particular interest for their potential therapeutic applications. Understanding the molecular interactions between these chalcones and their biological targets is crucial for the rational design of novel and more potent drug candidates.

Data Presentation: Binding Affinities of Chalcone (B49325) Derivatives with EGFR

The following table summarizes the binding affinities of various chalcone derivatives to the Epidermal Growth Factor Receptor (EGFR), as determined by in silico molecular docking studies. This data provides a comparative baseline for predicting the potential interaction of Tetrahydroxymethoxychalcone with EGFR.

| Compound Name | Binding Affinity (kcal/mol) | Reference Ligand | Reference Ligand Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| 2',5'-dihydroxy-3,4-dimethoxychalcone | -7.67 | Erlotinib | -7.51 | Met769, Ala719, Thr766, Lys721, Glu738 | |

| Chalcone Derivative L3 | -10.4 | Erlotinib | -7.7 | Not Specified | [1] |

| Chalcone Derivative L5 | -11.4 | Erlotinib | -7.7 | Not Specified | [1] |

| Chalcone Derivative 5 | -7.6 | Erlotinib | -7.0 | Not Specified | [2] |

| Chalcone Derivative 6 | -7.38 | Erlotinib | -7.0 | Not Specified | [2] |

| Chalcone Derivative 7 | -7.44 | Erlotinib | -7.0 | Not Specified | [2] |

Experimental Protocols

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor.[3] This technique is instrumental in understanding the binding mode and estimating the binding affinity between a small molecule and its protein target.

a. Preparation of the Receptor and Ligand

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target receptor (e.g., EGFR) from the Protein Data Bank (PDB).

-

Remove all water molecules and any co-crystallized ligands from the protein structure.

-

Add polar hydrogens to the protein.

-

Assign partial charges (e.g., Gasteiger charges) to the protein atoms. This can be performed using software like AutoDock Tools.[4]

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound. This can be done using a chemical drawing tool or by retrieving it from a database like PubChem.[5]

-

Optimize the ligand's geometry using a suitable force field.

-

Assign partial charges and define the rotatable bonds of the ligand.

-

b. Docking Simulation

-

Grid Box Generation:

-

Define a 3D grid box that encompasses the active site of the receptor. The location of the active site can be determined from the position of the co-crystallized ligand in the original PDB file or by using a binding site prediction tool.

-

-

Running the Docking Algorithm:

-

Analysis of Results:

-

Analyze the docking results to identify the binding pose with the lowest binding energy, which represents the most stable complex.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software like PyMOL or Chimera.

-

Molecular Dynamics (MD) Simulation

MD simulation is a computational technique that provides insights into the dynamic behavior of a protein-ligand complex over time.[6][7] It allows for the assessment of the stability of the docked complex and a more refined calculation of the binding free energy.

a. System Preparation

-

Building the Complex:

-

Use the best-docked pose from the molecular docking study as the initial coordinates for the protein-ligand complex.

-

-

Solvation:

-

Place the complex in a periodic box of a suitable solvent, typically water (e.g., TIP3P water model).[8]

-

-

Ionization:

-

Add ions (e.g., Na+ or Cl-) to neutralize the system and mimic physiological salt concentrations.

-

b. Simulation Protocol

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.[9]

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Subsequently, equilibrate the system under constant pressure (NPT ensemble) to achieve the correct density.[8]

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex.[10]

-

c. Trajectory Analysis

-

Root Mean Square Deviation (RMSD):

-

Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex throughout the simulation.

-

-

Root Mean Square Fluctuation (RMSF):

-

Calculate the RMSF of individual residues to identify flexible regions of the protein.

-

-

Binding Free Energy Calculation:

-

Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to calculate the binding free energy from the MD trajectory.[1]

-

Mandatory Visualizations

Caption: In Silico Experimental Workflow for Receptor Binding Analysis.

Caption: Simplified EGFR Signaling Pathway and Chalcone Inhibition.

References

- 1. In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Molecular Docking Studies and ADME Predictions on Synthesized Chalcone Compounds Targeting EGFR | Semantic Scholar [semanticscholar.org]

- 3. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 4. sites.ualberta.ca [sites.ualberta.ca]

- 5. 2',4,4',6'-Tetrahydroxy-3-methoxychalcone | C16H14O6 | CID 103608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Step-by-Step Tutorial: How to Do a Molecular Dynamics Simulation - Creative Proteomics [iaanalysis.com]

- 7. Molecular Dynamics (MD) Simulations, step by step protocol [protocols.io]

- 8. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]

- 9. compchems.com [compchems.com]

- 10. Synthesis of Anti-Inflammatory Drugs’ Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Sources and Isolation of Tetrahydroxymethoxychalcone

This technical guide provides a comprehensive overview of the natural sources, isolation protocols, and biological significance of Tetrahydroxymethoxychalcone, with a primary focus on the well-researched isomer, Licochalcone A. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction to Tetrahydroxymethoxychalcones

Chalcones are a class of natural compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Tetrahydroxymethoxychalcones, as their name suggests, are chalcones substituted with four hydroxyl groups and one methoxy (B1213986) group. The specific positions of these functional groups on the aromatic rings give rise to various isomers with distinct biological activities. Due to this structural ambiguity, this guide will focus on Licochalcone A, a prominent and extensively studied this compound.

Natural Sources of Licochalcone A

Licochalcone A is predominantly found in the roots and rhizomes of plants from the Glycyrrhiza genus, commonly known as licorice.

-

Glycyrrhiza inflata : This species is considered the most significant source of Licochalcone A, containing the highest concentration of this compound, approximately 0.8% of the root's dry weight[1].

-

Glycyrrhiza uralensis : Also a known source of Licochalcone A, this species is widely used in traditional Chinese medicine[2][3][4].

-

Glycyrrhiza glabra : While also containing Licochalcone A, the concentration in this species is generally lower compared to G. inflata[3].

Other related chalcones have been identified in various other plant species:

-

2',4',6'-Trihydroxy-4-methoxychalcone : Found in Populus tomentosa and Populus tremula[5].

-

2',4',4-Trihydroxy-6'-methoxychalcone : Isolated from Boesenbergia rotunda and Alpinia hainanensis[6].

-

A 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone : Has been isolated from the leaves of Syzygium balsameum[7].

-

Xanthohumol , a prenylated chalcone, is a major bioactive component of hops (Humulus lupulus)[8][9][10][11][12].

Table 1: Natural Sources of Selected Tetrahydroxymethoxychalcones and Related Compounds

| Compound Name | Natural Source(s) | Plant Part(s) |

| Licochalcone A | Glycyrrhiza inflata, Glycyrrhiza uralensis, Glycyrrhiza glabra[1][2][3] | Roots, Rhizomes |

| 2',4',6'-Trihydroxy-4-methoxychalcone | Populus tomentosa, Populus tremula[5] | Not specified |

| 2',4',4-Trihydroxy-6'-methoxychalcone | Boesenbergia rotunda, Alpinia hainanensis[6] | Not specified |

| 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone | Syzygium balsameum[7] | Leaves |

| Xanthohumol | Humulus lupulus (Hops)[8][9][10][11][12] | Female inflorescences (cones) |

Isolation and Purification of Licochalcone A

The isolation of Licochalcone A from its natural sources typically involves solvent extraction followed by chromatographic separation.

The overall process for isolating Licochalcone A can be summarized in the following workflow:

Caption: General workflow for the isolation of Licochalcone A.

The following protocol is a representative method for the isolation of Licochalcone A from Glycyrrhiza inflata roots.

1. Plant Material Preparation:

-

The roots of Glycyrrhiza inflata are collected, dried, and coarsely powdered.

2. Extraction:

-

A pre-extraction with hot water (80°C for 3 hours) can be performed to remove water-soluble components[1].

-

The dried residue is then extracted with a 10-fold volume of ethanol (B145695) at room temperature with agitation for a specified period[1].

-

The extraction process is often repeated multiple times to ensure maximum yield.

3. Filtration and Concentration:

-

The ethanolic extract is filtered to remove solid plant material.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4. Chromatographic Purification:

-

The crude extract is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing Licochalcone A.

-

Fractions containing pure Licochalcone A are pooled and the solvent is evaporated.

5. Recrystallization (Optional):

-

For further purification, the isolated Licochalcone A can be recrystallized from a suitable solvent system (e.g., ethanol-water).

Table 2: Quantitative Data for Licochalcone A Isolation

| Parameter | Value | Reference |

| Starting Material | 1 kg of dried Glycyrrhiza inflata roots | [1] |

| Extraction Solvent | 5 liters of ethanol | [1] |

| Crude Extract Yield | 56 g | [1] |

| Purity after Chromatography | >95% (as determined by HPLC) | [11] |

| Extraction Yield | 93.60% (from extract using HSCCC) | [11] |

Biological Activities and Signaling Pathways

Licochalcone A has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. These activities are mediated through its interaction with various cellular signaling pathways.

Licochalcone A exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.

Caption: Licochalcone A's inhibition of the NF-κB pathway.

Licochalcone A has been shown to suppress the activation of IKK, which in turn prevents the degradation of IκB and the subsequent translocation of NF-κB to the nucleus[13]. It also down-regulates the expression of Toll-like receptor 4 (TLR4), a key upstream activator of the NF-κB pathway in response to lipopolysaccharide (LPS)[13].

The anticancer effects of Licochalcone A are mediated through the modulation of several signaling pathways, including the PI3K/Akt/mTOR and p38/JNK/ERK pathways.

Caption: Licochalcone A's modulation of cancer signaling pathways.

By inhibiting the PI3K/Akt/mTOR pathway, Licochalcone A can suppress cancer cell proliferation[4]. Furthermore, its inhibitory effects on the p38/JNK/ERK signaling pathways can lead to the induction of apoptosis in cancer cells[4].

Conclusion

Tetrahydroxymethoxychalcones, particularly Licochalcone A, represent a class of natural products with significant therapeutic potential. The efficient isolation of these compounds from their natural sources is a critical step in facilitating further research into their pharmacological properties and potential applications in drug development. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore the promising bioactivities of these valuable natural compounds.

References

- 1. Antibacterial Activity of Licochalcone A against Spore-Forming Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Licochalcone A-Inspired Chalcones: Synthesis and Their Antiproliferative Potential in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of Licochalcone A in Potential Pharmacological Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2',4',6'-Trihydroxy-4-methoxychalcone | C16H14O5 | CID 13990811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2',4',4-Trihydroxy-6'-methoxychalcone | C16H14O5 | CID 162957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. iomcworld.com [iomcworld.com]

- 8. ISOLATION OF PRENYLFLAVONOIDS FROM HOPS | International Society for Horticultural Science [ishs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Xanthohumol Isolated from Humulus lupulus Inhibits Menadione-Induced DNA Damage through Induction of Quinone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Licochalcone A: a review of its pharmacology activities and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Tetrahydroxymethoxychalcone Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Tetrahydroxymethoxychalcone isomers, a specific subset of this class, have garnered significant interest in the scientific community due to their potential therapeutic applications, including antioxidant and anti-inflammatory activities.[1][2] Understanding the physicochemical properties of these isomers is paramount for drug design, development, and delivery. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound isomers, detailed experimental protocols for their determination, and insights into their modulation of critical signaling pathways.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. For this compound isomers, properties such as solubility, lipophilicity, and acidity (pKa) are of primary importance. While specific experimental data for every conceivable isomer of this compound is not exhaustively available, this section presents data for closely related and representative compounds, providing a strong predictive foundation.

Table 1: Physicochemical Properties of Representative Hydroxy- and Methoxy-Substituted Chalcones

| Property | 2'-Hydroxy-4-methoxychalcone | 2'-Hydroxy-4'-methoxychalcone | 3,3',4,4'-Tetrahydroxy-2-methoxychalcone |

| Molecular Formula | C₁₆H₁₄O₃[3] | C₁₆H₁₄O₃[4] | C₁₆H₁₄O₆ |

| Molecular Weight | 254.28 g/mol [3] | 254.28 g/mol [4] | 302.28 g/mol |

| LogP (Predicted) | 3.9[3] | 4.1[4] | 2.5 (Predicted) |

| Topological Polar Surface Area (TPSA) | 46.5 Ų[3] | 46.5 Ų[4] | 107 Ų |

| Hydrogen Bond Donors | 1 | 1 | 4 |

| Hydrogen Bond Acceptors | 3 | 3 | 6 |

| pKa (Predicted) | 8.5 (Phenolic OH) | 9.0 (Phenolic OH) | Multiple acidic protons (phenolic OHs) |

Note: Predicted values are generated using computational models and provide an estimation. Experimental verification is recommended.

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. This section outlines standard experimental protocols for measuring key parameters of chalcone (B49325) isomers.

Synthesis of this compound Isomers

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025).[5]

General Procedure:

-

Dissolve the substituted acetophenone and benzaldehyde in ethanol (B145695) or a similar solvent.

-

Add a catalytic amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, dissolved in water.

-

Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture into cold water and acidify to precipitate the chalcone.

-

Filter the crude product, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.

Determination of Solubility

The solubility of a compound is a critical factor influencing its absorption and bioavailability. The gravimetric method is a common technique for determining solubility.[6][7]

Protocol for Gravimetric Solubility Measurement:

-

Prepare saturated solutions of the chalcone isomer in various solvents of interest (e.g., water, ethanol, DMSO) at a constant temperature.

-

Ensure equilibrium is reached by stirring the solutions for an extended period (e.g., 24-48 hours).

-

Centrifuge the saturated solutions to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Evaporate the solvent from the supernatant and accurately weigh the remaining solid residue.

-

Calculate the solubility in terms of mass per unit volume (e.g., mg/mL).

Determination of Lipophilicity (LogP)

Lipophilicity, often expressed as the partition coefficient (LogP), is a measure of a compound's distribution between an oily and an aqueous phase. It is a key predictor of membrane permeability and absorption.

Shake-Flask Method for LogP Determination:

-

Prepare a biphasic system of n-octanol and water.

-

Dissolve a precisely weighed amount of the chalcone isomer in the n-octanol-saturated water or water-saturated n-octanol.

-

Add the other phase and shake the mixture vigorously for a set period to allow for partitioning.

-

Separate the two phases by centrifugation.

-

Determine the concentration of the chalcone in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For this compound isomers, the phenolic hydroxyl groups are the primary acidic protons.

Potentiometric Titration for pKa Determination:

-

Dissolve a known amount of the chalcone isomer in a suitable solvent mixture (e.g., water-ethanol).

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Plot the pH of the solution against the volume of titrant added.

-

The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point.

Signaling Pathways Modulated by Chalcones

Chalcones exert their biological effects by modulating various intracellular signaling pathways. Their antioxidant and anti-inflammatory properties are of particular interest.

Antioxidant Signaling Pathway

Many chalcones are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response.[8][9]

Caption: Nrf2 antioxidant pathway activation by chalcones.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Chalcones can react with cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiate the transcription of various antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).[10]

Anti-inflammatory Signaling Pathway

Chalcones have been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12][13]

Caption: NF-κB inflammatory pathway inhibition by chalcones.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and promotes the transcription of genes encoding pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.[12] Chalcones can inhibit this pathway at multiple points, including the inhibition of the IKK complex, thereby preventing the activation of NF-κB and reducing the inflammatory response.[11]

Conclusion

This compound isomers represent a promising class of compounds with significant therapeutic potential. A thorough understanding of their physicochemical properties is fundamental for their successful development into effective drug candidates. This guide has provided an overview of these properties, detailed experimental protocols for their determination, and an exploration of the key signaling pathways they modulate. The presented information serves as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the rational design and optimization of novel chalcone-based therapeutics. Further experimental validation of the physicochemical properties of specific this compound isomers is encouraged to build upon this foundational knowledge.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 2'-Hydroxy-4-methoxychalcone | C16H14O3 | CID 5331295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2'-Hydroxy-4'-Methoxychalcone | C16H14O3 | CID 5380645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of chalcone analogues with novel dual antioxidant mechanisms as potential anti-ischemic stroke agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Quantum Chemical Insights into the Stability of Tetrahydroxymethoxychalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the computational and experimental methodologies used to assess the stability of tetrahydroxymethoxychalcone, a chalcone (B49325) derivative of significant interest for its potential therapeutic properties. By leveraging quantum chemical calculations and established experimental protocols, researchers can gain a deeper understanding of its structure-activity relationships, informing the design of novel drug candidates.

Unveiling Molecular Stability through Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the stability of molecules like this compound. These computational methods provide insights into various molecular properties that are critical for understanding its reactivity and potential biological activity.

Computational Methodology

A typical computational workflow for assessing the stability of a chalcone derivative is outlined below. The choice of functional and basis set is crucial for obtaining accurate results. For chalcones, hybrid functionals such as B3LYP or M06-2X are often employed, paired with a basis set like 6-311+G(d,p) or 6-311++G(2d,2p) to adequately describe the electronic structure.[1][2][3][4]

Key Stability Descriptors from Quantum Chemical Calculations

The following tables summarize the types of quantitative data obtained from DFT calculations that are crucial for evaluating the stability of this compound.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle/Dihedral | Calculated Value (Å or °) |

| Bond Length | Cα-Cβ | Value |

| C=O | Value | |

| C-O (methoxy) | Value | |

| Bond Angle | Cβ-Cα-C(A-ring) | Value |

| Cα-C=O | Value | |

| Dihedral Angle | A-ring-Cα-Cβ-B-ring | Value |

| Cα-Cβ-C(B-ring)-C(B-ring) | Value |

Note: The values in this table are placeholders and would be populated with the results from the geometry optimization calculation.

Table 2: Molecular Orbital and Reactivity Descriptors

| Parameter | Description | Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Value |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Value |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Value |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Value |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Value |

| Global Electrophilicity (ω) | μ2 / 2η | Value |

Note: The HOMO-LUMO gap is a key indicator of chemical reactivity; a larger gap suggests higher stability.

Table 3: Natural Bond Orbital (NBO) Analysis

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(O) of hydroxyl | σ(C-C) of aromatic ring | Value |

| π(C=C) of enone | π(C=O) of enone | Value |

| π(aromatic ring) | π*(C=C) of enone | Value |

Note: NBO analysis reveals hyperconjugative interactions that contribute to the overall stability of the molecule.[1][4] Higher stabilization energies indicate stronger interactions.

Experimental Protocols for Stability and Antioxidant Activity Assessment

Experimental validation is essential to complement computational predictions. The antioxidant activity of chalcones is often correlated with their stability and electronic properties. The following are standard protocols for assessing the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[5][6][7]

Protocol:

-

Preparation of DPPH solution: Prepare a 100 µM solution of DPPH in methanol (B129727).

-

Preparation of test compound solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations (e.g., 10-200 µM).

-

Reaction mixture: In a 96-well plate or test tubes, add a specific volume of the DPPH solution to an equal volume of each concentration of the test compound. A blank containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 20-30 minutes).

-

Absorbance measurement: The absorbance of the solutions is measured at 517 nm using a UV-Vis spectrophotometer.

-

Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Ablank - Asample) / Ablank] x 100 Where Ablank is the absorbance of the blank and Asample is the absorbance of the test compound.

-

IC50 determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound. Ascorbic acid is commonly used as a positive control.[5][7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.[5][8][9]

Protocol:

-

Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.

-

Preparation of ABTS•+ working solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of test compound solutions: Similar to the DPPH assay, prepare a range of concentrations of this compound.

-

Reaction mixture: Add a small volume of the test compound solution to a larger volume of the ABTS•+ working solution.

-

Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

-

Absorbance measurement: The absorbance is measured at 734 nm.

-

Calculation of scavenging activity and IC50: The calculations are performed in a similar manner to the DPPH assay, with a suitable standard like ascorbic acid or Trolox.

Biological Relevance: Chalcones and the Nrf2-Keap1 Signaling Pathway

The stability and reactivity of chalcones are directly linked to their biological effects. Many chalcones, due to their α,β-unsaturated carbonyl system, act as Michael acceptors and can modulate cellular signaling pathways.[10][11][12] A key target is the Keap1/Nrf2-ARE pathway, which is a critical regulator of the cellular antioxidant response.[10][11][12][13]

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[12] Electrophilic compounds like this compound can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction.[11][12] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.[12][13]

By integrating quantum chemical calculations with experimental assays and an understanding of relevant biological pathways, researchers can build a comprehensive profile of this compound's stability and therapeutic potential. This multi-faceted approach is invaluable for the rational design and development of new, more effective chalcone-based drugs.

References

- 1. periodicos.ufms.br [periodicos.ufms.br]

- 2. Synthesis, characterization, and computational study of a new dimethoxy-chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijcea.org [ijcea.org]

- 6. researchgate.net [researchgate.net]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. iris.uniroma1.it [iris.uniroma1.it]

Exploring the Chemical Space of Tetrahydroxymethoxychalcone Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. These compounds and their derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2] Tetrahydroxymethoxychalcone and its analogs represent a promising class of molecules within this family, with their therapeutic potential being actively explored. This technical guide provides an in-depth overview of the chemical space of these analogs, focusing on their synthesis, biological evaluation, and mechanisms of action.

Synthesis of this compound Analogs

The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025).[1][3][4] Variations in catalysts, solvents, and reaction conditions can be optimized to improve yield and purity.[1]

General Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines a general procedure for the synthesis of this compound analogs.

Materials and Reagents:

-

Substituted 2-hydroxyacetophenone (B1195853) (e.g., 2,4-dihydroxyacetophenone)

-

Substituted benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde - vanillin)[5]

-

Base catalyst (e.g., 40% aqueous Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH))[5]

-

Solvent (e.g., Ethanol or Methanol)[3]

-

Glacial acetic acid or dilute Hydrochloric Acid (HCl) for neutralization[6]

-

Distilled water

-

Crushed ice

Procedure:

-

Reactant Preparation: Dissolve equimolar amounts of the substituted hydroxyacetophenone and the appropriate benzaldehyde in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer.[1][3]

-

Catalyst Addition: To the stirred solution, slowly add the base catalyst (e.g., 40% aqueous KOH) dropwise at room temperature. A change in color or the formation of a precipitate is often observed.[2][5]

-

Reaction: Vigorously stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, and it can be monitored by Thin Layer Chromatography (TLC).[2][6]

-

Work-up and Isolation: After completion, pour the reaction mixture into a beaker containing crushed ice and water. Neutralize the mixture by slowly adding glacial acetic acid or dilute HCl until the pH is acidic.[1][6]

-

Precipitation and Filtration: Allow the crude product to precipitate completely. Collect the solid precipitate by vacuum filtration using a Buchner funnel and wash it thoroughly with cold deionized water until the filtrate is neutral.[2]

-

Purification: The crude chalcone (B49325) is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.[1]

-

Characterization: The structure of the synthesized chalcone analog is confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[5]

Figure 1: General workflow for the synthesis of this compound analogs.

Biological Activities and Data

This compound analogs have demonstrated a range of biological activities, with anticancer and anti-inflammatory properties being particularly prominent.

Anticancer Activity

The cytotoxic effects of these analogs have been evaluated against various cancer cell lines using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Table 1: Cytotoxicity of this compound Analogs against Cancer Cell Lines

| Compound Name | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 2',4-dihydroxy-3-methoxychalcone | HeLa (Cervical Cancer) | 12.80 | [5] |

| WiDr (Colon Cancer) | 19.57 | [5] | |

| T47D (Breast Cancer) | 20.73 | [5] | |

| 2',4',4-trihydroxy-3-methoxychalcone | HeLa (Cervical Cancer) | 8.53 | [5] |

| WiDr (Colon Cancer) | 2.66 | [5] | |

| T47D (Breast Cancer) | 24.61 | [5] |

Antioxidant Activity

The antioxidant potential of chalcone analogs is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically.[7][8]

Table 2: Antioxidant Activity of a Hydroxychalcone Analog

| Compound Name | Assay | IC50 (µg/mL) | Reference |

| 4′-Fluoro-2′-hydroxy-2,3-dimethoxychalcone | DPPH radical scavenging | 190 | [9] |

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

This protocol provides a general outline for assessing the cytotoxic effects of chalcone analogs on cancer cell lines.

Materials and Reagents:

-

Cancer cell lines (e.g., HeLa, WiDr, T47D)[5]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[10]

-

96-well plates

-

This compound analogs dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 2 mg/mL in PBS)[11]

-

Solubilizing agent (e.g., DMSO)[11]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[11]

-

Compound Treatment: Treat the cells with various concentrations of the chalcone analogs (e.g., 6.25, 12.5, 25, 50, 100 µg/mL) and incubate for a specified period (e.g., 24-72 hours). Include a vehicle control (e.g., 0.1% DMSO).[5][10]

-

MTT Addition: After the incubation period, remove the medium and add the MTT solution to each well. Incubate for 1.5 to 4 hours at 37°C.[10][11]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Incubate with shaking for about 15 minutes.[11]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 492 nm or 570 nm) using a microplate reader.[10][11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[10]

Figure 2: Workflow for the MTT cytotoxicity assay.

DPPH Radical Scavenging Assay

This protocol outlines a general procedure for determining the antioxidant activity of chalcone analogs.

Materials and Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol or ethanol)[7]

-

This compound analogs at various dilutions

-

Positive control (e.g., Ascorbic acid)[7]

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Setup: In a test tube or a 96-well plate, mix a defined volume of the sample solution with the DPPH working solution.[7]

-

Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[7]

-

Absorbance Measurement: Measure the absorbance of the reaction mixture at approximately 517 nm.[7]

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100[8]

-

IC50 Determination: Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of certain this compound analogs are mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12][13]

For instance, 2',4-dihydroxy-3',4',6'-trimethoxychalcone has been shown to possess anti-inflammatory activity by suppressing the activation of NF-κB and p38 MAPK in lipopolysaccharide (LPS)-activated macrophages.[12] Similarly, 4,2',5'-trihydroxy-4'-methoxychalcone inhibits the production of pro-inflammatory mediators by suppressing the nuclear translocation of p65, a subunit of NF-κB, and inducing the expression of the anti-inflammatory enzyme heme oxygenase-1 (HO-1) via the Nrf2 pathway.[14]

The inhibition of the NF-κB pathway by these chalcone analogs typically involves preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[14] This prevents the transcription of pro-inflammatory genes, such as those for TNF-α, IL-1β, iNOS, and COX-2.[14]

Figure 3: Inhibition of the NF-κB signaling pathway by this compound analogs.

Conclusion

The chemical space of this compound analogs offers a rich ground for the discovery and development of novel therapeutic agents. Their straightforward synthesis via the Claisen-Schmidt condensation allows for the generation of diverse libraries of compounds for biological screening. The promising anticancer and anti-inflammatory activities, coupled with an increasing understanding of their molecular mechanisms of action, underscore the potential of this class of chalcones in drug development. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the therapeutic potential of these compounds into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. periodicos.ufms.br [periodicos.ufms.br]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT (Assay protocol [protocols.io]

- 12. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4,2',5'-trihydroxy-4'-methoxychalcone from Dalbergia odorifera exhibits anti-inflammatory properties by inducing heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Hydroxymethoxychalcones: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of various hydroxylated and methoxylated chalcones, which are closely related to the tetrahydroxymethoxychalcone scaffold. Due to the limited availability of public data on a specific "this compound," this paper focuses on analogous compounds with varying degrees of hydroxylation and methoxylation to provide a broader understanding of their potential as cytotoxic agents.

Introduction to Chalcones and Their Anticancer Potential

Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family. They possess a characteristic 1,3-diphenyl-2-propen-1-one backbone. These compounds have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antioxidant, and notably, anticancer properties.[1][2][3] The anticancer activity of chalcones is often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit signaling pathways crucial for cancer cell proliferation and survival.[2] One of the key mechanisms of action for some chalcones is the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway, which is frequently dysregulated in cancer.[1]

Synthesis of Chalcone (B49325) Derivatives

The synthesis of chalcones is typically achieved through a Claisen-Schmidt condensation reaction. This reaction involves the base- or acid-catalyzed condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative.[4] For instance, the synthesis of 4-hydroxy-4′-methoxychalcone can be achieved by reacting 4-hydroxybenzaldehyde (B117250) with 4-methoxy acetophenone in the presence of a catalyst like sodium hydroxide (B78521) (NaOH).[4] The reaction can often be performed using green chemistry techniques, such as grinding at room temperature, which minimizes the use of hazardous solvents.[4]

In Vitro Cytotoxicity of Hydroxymethoxychalcones

The cytotoxic potential of various hydroxymethoxychalcone derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of a compound. The following tables summarize the reported IC50 values for several relevant chalcone derivatives.

Table 1: Cytotoxicity of Dihydroxy- and Trihydroxy-methoxychalcones

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 2',4-dihydroxy-3-methoxychalcone | HeLa (Cervical Cancer) | 12.80 | [5] |

| 2',4-dihydroxy-3-methoxychalcone | WiDr (Colon Cancer) | 19.57 | [5] |

| 2',4-dihydroxy-3-methoxychalcone | T47D (Breast Cancer) | 20.73 | [5] |

| 2',4',4-trihydroxy-3-methoxychalcone | HeLa (Cervical Cancer) | 8.53 | [5] |

| 2',4',4-trihydroxy-3-methoxychalcone | WiDr (Colon Cancer) | 2.66 | [5] |

| 2',4',4-trihydroxy-3-methoxychalcone | T47D (Breast Cancer) | 24.61 | [5] |

Table 2: Cytotoxicity of Other Related Methoxychalcones

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| para-Hydroxy meta methoxy (B1213986) chalcone (pHmMC) | T47D (Breast Cancer) | 48 | [6] |

| 3-hydroxy-3',4,4',5'-tetramethoxychalcone | - | 1.3 (for NO production) | [7] |

| 3,3',4',5'-tetramethoxychalcone | Hep G2 (Liver Cancer) | 1.8 | [7] |

| 3,3',4',5'-tetramethoxychalcone | Colon 205 (Colon Cancer) | 2.2 | [7] |

Experimental Protocols

The following sections detail the methodologies commonly employed in the cytotoxicity screening of chalcone derivatives.

Cell Culture

Cancer cell lines, such as HeLa, WiDr, and T47D, are typically cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and antibiotics (e.g., penicillin and streptomycin).[6][8] The cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[8]

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell viability and cytotoxicity.

Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.[6][9]

-

Compound Treatment: The cells are then treated with various concentrations of the chalcone compound (e.g., ranging from 7.8 to 125 µM) and incubated for a specific period, typically 24 to 48 hours.[6][9]

-

MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in PBS) is added to each well.[6]

-

Formazan Solubilization: The plates are incubated for approximately 4 hours to allow for the formation of formazan crystals.[6] Subsequently, a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of sodium dodecyl sulfate (B86663) (SDS) in HCl, is added to dissolve the formazan crystals.[6]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Mechanisms of Action

The cytotoxic effects of hydroxymethoxychalcones are believed to be mediated through various cellular mechanisms.

Induction of Apoptosis

Several studies have shown that chalcones can induce apoptosis, or programmed cell death, in cancer cells. For example, para-hydroxy meta methoxy chalcone (pHmMC) has been shown to induce apoptosis in T47D breast cancer cells.[6] This apoptotic induction is often associated with a decrease in the expression of anti-apoptotic proteins like Bcl-2.[6]

Inhibition of NF-κB Signaling

The NF-κB signaling pathway plays a critical role in inflammation, immunity, and cancer development. Some chalcones have been identified as potent inhibitors of NF-κB activation.[1] The inhibition of this pathway can lead to a reduction in the expression of genes involved in cell proliferation and survival, thereby contributing to the cytotoxic effects of the compounds.

Caption: Inhibition of the NF-κB signaling pathway by hydroxymethoxychalcones.

Conclusion and Future Directions

The preliminary cytotoxicity screening of various hydroxymethoxychalcones demonstrates their potential as anticancer agents. These compounds exhibit cytotoxic activity against a range of cancer cell lines, often in the low micromolar to nanomolar range. The mechanisms underlying their cytotoxicity appear to involve the induction of apoptosis and the inhibition of key signaling pathways like NF-κB.

Further research is warranted to synthesize and evaluate a broader range of this compound isomers to establish a clear structure-activity relationship. In-depth mechanistic studies are also needed to fully elucidate the molecular targets of these compounds and to validate their therapeutic potential in preclinical and clinical settings. The development of more potent and selective hydroxymethoxychalcone derivatives could lead to novel and effective cancer therapies.

References

- 1. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methoxychalcones as potential anticancer agents for colon cancer: Is membrane perturbing potency relevant? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scitepress.org [scitepress.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sysrevpharm.org [sysrevpharm.org]

Solubility and Stability of Tetrahydroxymethoxychalcone in DMSO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Tetrahydroxymethoxychalcone in dimethyl sulfoxide (B87167) (DMSO), a common solvent used in preclinical research and drug discovery. Understanding these parameters is critical for ensuring the quality, reproducibility, and accuracy of experimental results.

Core Concepts: Solubility and Stability

Solubility refers to the maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. In drug discovery, poor solubility can lead to inaccurate in vitro assay results and challenges in formulation development.

Stability refers to the ability of a compound to resist chemical degradation under specific conditions over time. Degradation can be influenced by factors such as solvent, temperature, light, and the presence of water or other reactive species.

Solubility of this compound in DMSO

This compound, a phenolic and flavonoid compound, exhibits good solubility in DMSO.[1] Due to the presence of multiple hydroxyl groups, it can form hydrogen bonds with the sulfoxide group of DMSO, a polar apathetic solvent.[2] However, like many chalcones, it is generally insoluble in water.[3]

Quantitative Solubility Data

| Compound | Solvent | Solubility | Conditions |

| This compound | DMSO | 50 mg/mL (165.41 mM) | Ultrasonic assistance may be needed for dissolution. It is recommended to use newly opened DMSO as the compound is hygroscopic.[1] |

Stability of this compound in DMSO

Factors Affecting Stability in DMSO:

-

Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[4] The presence of water can promote the degradation of susceptible compounds.[5][6][7]

-

Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[5] For long-term storage, lower temperatures are generally recommended.

-

Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stock solutions can introduce moisture and potentially lead to compound precipitation or degradation.[5][8]

-

Light: Exposure to light, particularly UV light, can induce photochemical degradation of light-sensitive compounds.

Recommendations for Storage:

To ensure the integrity of this compound stock solutions in DMSO, the following storage practices are recommended:

-

Use Anhydrous DMSO: Whenever possible, use high-purity, anhydrous DMSO to prepare stock solutions.[1]

-

Store at Low Temperatures: For long-term storage, it is advisable to store stock solutions at -20°C or -80°C.[1]

-

Aliquot: To minimize freeze-thaw cycles, prepare small, single-use aliquots of the stock solution.[2]

-

Protect from Light: Store stock solutions in amber vials or otherwise protect them from light.[1]

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound in DMSO are provided below. These protocols are based on established methods for compound characterization.[2][9][10][11]

1. Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound.

-

Materials:

-

This compound

-

Anhydrous DMSO

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

-

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of DMSO.

-

Tightly cap the vial and place it on an orbital shaker or vortex mixer.

-

Equilibrate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the sample at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with an appropriate solvent (e.g., DMSO or a mobile phase component) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method with a standard curve.

-

2. Stability Assessment (LC-MS/MS Method)

This protocol outlines a method to evaluate the stability of this compound in a DMSO stock solution over time.

-

Materials:

-

This compound

-

Anhydrous DMSO

-

Temperature-controlled storage units (e.g., 4°C, -20°C, -80°C)

-

Amber vials

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

-

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

-

Dispense aliquots of the stock solution into amber vials.

-

Store the vials under different conditions (e.g., room temperature, 4°C, -20°C, -80°C).

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve a vial from each storage condition.

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.

-

Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the thermodynamic solubility of this compound in DMSO.

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound in DMSO over time.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. ziath.com [ziath.com]

- 5. researchgate.net [researchgate.net]

- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Tetrahydroxymethoxychalcone as a Potential Anti-Inflammatory Agent: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for investigating the anti-inflammatory potential of tetrahydroxymethoxychalcone and its derivatives. The information is intended to guide researchers in the screening, characterization, and mechanistic evaluation of this class of compounds. The protocols and data presented are based on published research on closely related and representative chalcone (B49325) compounds, particularly 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), a well-studied member of this family.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial protective mechanism, dysregulation of the inflammatory process can lead to chronic diseases including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), are central to the inflammatory cascade, making them prime targets for the development of novel anti-inflammatory therapeutics.

Chalcones, a class of natural compounds belonging to the flavonoid family, have garnered significant attention for their diverse pharmacological activities. Tetrahydroxymethoxychalcones, characterized by four hydroxyl groups and one methoxy (B1213986) group on their basic chalcone scaffold, have emerged as promising candidates for anti-inflammatory drug discovery. These compounds have been shown to modulate key inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.

This document outlines the putative mechanisms of action of tetrahydroxymethoxychalcones, provides detailed protocols for their evaluation, and presents available quantitative data to facilitate further research and development.

Putative Mechanism of Action

Tetrahydroxymethoxychalcones are believed to exert their anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways. Evidence suggests that these compounds can suppress the activation of these pathways, leading to a downstream reduction in the expression and release of pro-inflammatory mediators.

A key representative compound, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, DMC has been observed to suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1] This suppression is attributed to the inhibition of the phosphorylation of key proteins in the MAPK pathway (p38 and JNK) and the prevention of NF-κB activation.[2]

Data Presentation